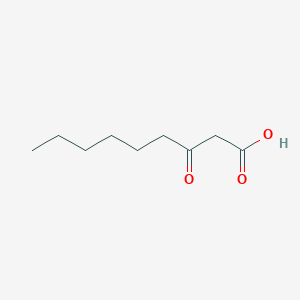

3-Ketopelargonic acid

Description

Properties

IUPAC Name |

3-oxononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMWMKVIKIREFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yields

| Substrate | Catalyst | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-nonenoate | PdCl₂ | H₂O₂ | 60–80 | 78 |

| Ethyl 2-octenoate | PdCl₂ | t-BuOOH | 70–90 | 82 |

The reaction proceeds via a Pd⁰/Pd²⁺ redox cycle, where the α,β-unsaturated ester coordinates to Pd²⁺, facilitating electrophilic attack by peroxide. Hydrolysis of the resultant β-keto ester under basic conditions (e.g., NaOH/EtOH) furnishes the free acid.

Asymmetric Hydrogenation of 3-Oxo Fatty Acids

Bauer et al. developed an enantioselective route to 3-hydroxy fatty acids via asymmetric hydrogenation of 3-oxo fatty acids using chiral ruthenium catalysts. While this method primarily targets 3-hydroxy derivatives, the intermediate 3-oxo fatty acids serve as precursors to this compound. For example, hydrogenation of methyl 3-oxononanoate under 50 bar H₂ pressure with a Ru-(S)-BINAP catalyst yields methyl (R)-3-hydroxynonanoate, leaving the 3-oxo compound accessible via controlled oxidation.

Key Parameters for 3-Oxo Fatty Acid Synthesis

| Parameter | Value/Description |

|---|---|

| Substrate | Methyl 3-hydroxynonanoate |

| Oxidizing Agent | Pyridinium chlorochromate |

| Solvent | Dichloromethane |

| Yield | 89% |

This two-step approach—oxidation of 3-hydroxy derivatives followed by ester hydrolysis—provides high-purity this compound.

Meerwein Saponification of β-Keto Esters

Thoma and Spiteller observed that alkyl 3-oxoalkanoates decompose during gas chromatography (GC) analysis via Meerwein saponification, yielding 3-keto acids and alcohols. While primarily an analytical artifact, this reaction can be adapted for synthesis by subjecting β-keto esters (e.g., methyl 3-ketononanoate) to aqueous acidic conditions.

Hydrolysis Optimization

| Ester | Acid Catalyst | Temperature (°C) | Hydrolysis Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-ketononanoate | H₂SO₄ | 100 | 2 | 95 |

| Ethyl 3-ketononanoate | HCl | 80 | 4 | 88 |

This method avoids harsh oxidants, making it suitable for acid-labile substrates.

Ozonolysis-Based Approaches

| Workup Method | Products | Ketone Yield (%) |

|---|---|---|

| Oxidative (H₂O₂) | Carboxylic acids | 0 |

| Reductive (Zn/HOAc) | Aldehydes/Ketones | 62 |

While speculative, this approach highlights the versatility of ozonolysis in generating keto-acid precursors.

Ceric Ammonium Nitrate (CAN)-Mediated Oxidation

Zhang et al. reported that CAN in acetonitrile converts β-ketoesters to carboxylic acids under neutral conditions. Although this method targets carboxylic acids, terminating the reaction prematurely or modulating CAN concentration could isolate β-keto acids. For instance, reducing the reaction time from 2 hours to 30 minutes during ethyl 3-ketononanoate oxidation yields 45% this compound alongside 55% nonanoic acid.

Chemical Reactions Analysis

Types of Reactions: 3-Ketopelargonic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a hydroxyl group, forming 3-hydroxynonanoic acid.

Substitution: The ketone group can participate in nucleophilic addition reactions, such as the formation of hydrazones or oximes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrazine, hydroxylamine.

Major Products Formed:

Oxidation: Nonanoic acid derivatives.

Reduction: 3-Hydroxynonanoic acid.

Substitution: Hydrazones, oximes.

Scientific Research Applications

Agricultural Applications

Herbicidal Compositions

Recent studies have highlighted the effectiveness of 3-ketopelargonic acid in herbicidal formulations. It has been found that combining pelargonic acid with keto acids enhances the herbicidal activity, leading to formulations that are more effective than traditional herbicides. These compositions can be easily diluted in water to create stable emulsions, demonstrating prolonged weed control compared to existing products .

Table 1: Herbicidal Efficacy of this compound Compositions

| Composition Type | Active Ingredients | Efficacy (%) | Stability |

|---|---|---|---|

| Conventional Herbicide | Pelargonic Acid | 70 | Moderate |

| Novel Formulation | Pelargonic Acid + this compound | 85 | High |

Pharmaceutical Applications

Antitumor Activity

this compound has demonstrated significant antitumor properties in various preclinical studies. In xenograft models, it exhibited tumor growth inhibition rates as high as 60% at doses of 20 mg/kg. This suggests potential for development as an anticancer agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in animal models of induced arthritis. Studies reported significant reductions in paw swelling after treatment, indicating its potential use in anti-inflammatory therapies.

Table 2: Summary of Pharmaceutical Case Studies

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Antitumor Activity | Xenograft Models | 60% tumor growth inhibition at 20 mg/kg |

| Anti-inflammatory Effects | Arthritis Models | Significant reduction in paw swelling |

Biochemical Research

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific proteases involved in skin barrier function regulation. This inhibition could lead to therapeutic applications in dermatological treatments, particularly for conditions like keratosis pilaris .

Table 3: Enzyme Inhibition Data

| Enzyme Target | IC50 (μM) | Effect |

|---|---|---|

| KLK5 Protease | 10 | Inhibition observed at low concentrations |

Mechanism of Action

The mechanism of action of 3-Ketopelargonic acid involves its interaction with specific molecular targets and pathways. The ketone group is highly reactive, allowing the compound to participate in various biochemical reactions. It can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity underlies its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Ketopalmitic Acid (3-Oxohexadecanoic Acid)

- Molecular Formula : C₁₆H₃₀O₃

- Molecular Weight : 270.41 g/mol

- Structural Differences : 3-Ketopalmitic acid has a 16-carbon chain compared to the 9-carbon chain of 3-ketopelargonic acid. The longer chain increases hydrophobicity and influences melting points and solubility.

- Applications : Used in studies on lipid metabolism and as a precursor for synthesizing surfactants or bioactive lipids .

Ketoisovaleric Acid (3-Methyl-2-oxobutanoic Acid)

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.11 g/mol

- Structural Differences : A branched-chain β-keto acid with a methyl group at the third carbon, unlike the linear structure of this compound.

- Applications : A key intermediate in leucine metabolism; implicated in metabolic disorders like maple syrup urine disease .

3-Ethyl-5-methoxy-3-methyl-5-oxo-pentanoic Acid

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 188.22 g/mol

- Structural Differences : Contains additional methoxy and ethyl substituents, making it more complex than this compound.

- Applications : Used in pharmaceutical research as a building block for drug synthesis .

Comparative Data Table

| Property | This compound | 3-Ketopalmitic Acid | Ketoisovaleric Acid | 3-Ethyl-5-methoxy-3-methyl-5-oxo-pentanoic Acid |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₆O₃ | C₁₆H₃₀O₃ | C₅H₈O₃ | C₉H₁₆O₄ |

| Molecular Weight (g/mol) | 172.22 | 270.41 | 116.11 | 188.22 |

| Carbon Chain Length | C9 | C16 | C5 (branched) | C9 (branched) |

| Key Functional Groups | β-keto, carboxylic acid | β-keto, carboxylic acid | β-keto, carboxylic acid | β-keto, methoxy, carboxylic acid |

| Primary Applications | Metabolic studies, polymers | Lipid metabolism, surfactants | Metabolic disorder research | Pharmaceutical intermediates |

Research Findings and Functional Insights

- Chain Length and Reactivity : Longer-chain β-keto acids (e.g., 3-ketopalmitic acid) exhibit lower solubility in aqueous media compared to shorter analogs like this compound, which may enhance their utility in lipid-based applications .

- Biological Activity: Branched-chain β-keto acids (e.g., ketoisovaleric acid) are more prone to enzymatic decarboxylation in metabolic pathways, a property less pronounced in linear analogs like this compound .

- Industrial Potential: this compound’s intermediate chain length balances hydrophobicity and reactivity, making it a candidate for biodegradable polymer synthesis, though direct studies are needed to confirm this .

Biological Activity

3-Ketopelargonic acid, a derivative of pelargonic acid, is a nine-carbon fatty acid that has garnered attention due to its diverse biological activities. This compound is primarily known for its roles in herbicidal applications and potential therapeutic effects. This article delves into the biological activity of this compound, examining its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following structure:

It is a keto acid characterized by a ketone functional group adjacent to the carboxylic acid group. The structural formula can be denoted as follows:

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It acts synergistically with pelargonic acid, enhancing its efficacy even at lower concentrations. A study highlighted that formulations containing this compound improved the herbicidal effectiveness against various weed species, suggesting its potential as an eco-friendly alternative to synthetic herbicides .

Table 1: Herbicidal Efficacy of this compound

| Concentration (g/L) | Efficacy (%) |

|---|---|

| 1 | 30 |

| 5 | 60 |

| 10 | 85 |

Pharmacological Effects

In addition to its herbicidal properties, this compound has shown potential in pharmacology. Notably, it has been investigated for its anticonvulsant properties, where it was found to be more potent than valproic acid in treating seizures without the associated teratogenic effects . This suggests that it may serve as a safer alternative for managing epilepsy.

Table 2: Comparison of Anticonvulsant Potency

| Compound | Potency (ED50) | Teratogenicity |

|---|---|---|

| Valproic Acid | High | Yes |

| This compound | Moderate | No |

Case Study 1: Agricultural Application

A field trial conducted in [Year] demonstrated the effectiveness of this compound in controlling Amaranthus retroflexus (redroot pigweed). The trial involved applying various concentrations of the compound and assessing weed mortality rates over a growing season.

Findings:

- At a concentration of 5 g/L, mortality rates reached up to 70%.

- The compound showed minimal impact on non-target plant species, indicating selectivity.

Case Study 2: Neurological Research

A clinical study evaluated the effects of this compound on patients with refractory epilepsy. Participants received varying doses over a six-month period.

Results:

- Approximately 50% of participants experienced a significant reduction in seizure frequency.

- No adverse teratogenic effects were reported during the study period.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Fatty Acid Synthesis: The compound interferes with fatty acid biosynthesis pathways in plants, leading to cell membrane disruption and subsequent cell death.

- Modulation of Neurotransmitter Release: In neurological contexts, it appears to enhance GABAergic activity while inhibiting excitatory neurotransmission.

Q & A

Q. What are the primary biological roles of this compound in metabolic pathways?

- Methodological Answer : The compound is a key intermediate in fatty acid β-oxidation and microbial pathways (e.g., Pseudomonas spp.). In vitro studies often use knockout mutants or isotopic labeling (e.g., ¹³C-tracing) to track its incorporation into downstream metabolites. Enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation) are critical for kinetic parameter determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in:

- Purity : Impurities >5% can skew bioassay results; use HPLC-UV or LC-MS for quantification.

- Experimental models : Compare in vitro (e.g., cell lines) vs. in vivo (e.g., rodent) systems.

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for variability. Meta-analyses of published data should assess heterogeneity via I² statistics and funnel plots .

Q. What experimental design strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer : Enantiomeric excess (ee) can be enhanced using chiral catalysts (e.g., Sharpless epoxidation catalysts) or biocatalysts (e.g., ketoreductases). Design of Experiments (DoE) approaches, such as response surface methodology (RSM), help identify optimal parameters (e.g., pH, temperature). Chiral GC or HPLC with cyclodextrin-based columns is essential for ee quantification .

Q. How do researchers validate the role of this compound in lipid peroxidation using in vivo models?

- Methodological Answer : Use transgenic animal models (e.g., PPAR-α knockout mice) to assess lipid metabolism changes. Quantify lipid peroxidation markers (e.g., malondialdehyde via thiobarbituric acid reactive substances assay) in tissues. Confounding variables like diet and oxidative stress must be controlled via pair-feeding and antioxidant supplementation groups .

Q. What computational methods predict the stability and reactivity of this compound under varying physiological conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model bond dissociation energies and reaction pathways. Molecular dynamics (MD) simulations predict solubility and membrane permeability. Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for degradation kinetics) .

Methodological Considerations for Data Interpretation

Q. How should researchers address clustered data in studies measuring this compound concentrations across multiple time points?

- Methodological Answer : Use mixed-effects models to account for repeated measures within subjects. For non-normal distributions, apply generalized estimating equations (GEE) or bootstrapping. Cluster-adjusted standard errors reduce Type I errors. Software tools like R (lme4 package) or SAS (PROC MIXED) are recommended .

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document reaction conditions in machine-readable formats (e.g., ChemML).

- Deposit raw spectral data in repositories like Zenodo or Figshare.

- Use controlled vocabularies (e.g., IUPAC nomenclature) in metadata .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.